molecular formula C4H11ClN2O B1430034 (2R)-2-(methylamino)propanamide hydrochloride CAS No. 1432680-32-4

(2R)-2-(methylamino)propanamide hydrochloride

Cat. No.: B1430034
CAS No.: 1432680-32-4
M. Wt: 138.59 g/mol
InChI Key: NTRIIVWAPJXOQI-AENDTGMFSA-N
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Description

(2R)-2-(methylamino)propanamide hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2O and its molecular weight is 138.59 g/mol. The purity is usually 95%.
The exact mass of the compound (2R)-2-(methylamino)propanamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R)-2-(methylamino)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(methylamino)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(methylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRIIVWAPJXOQI-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-32-4
Record name Propanamide, 2-(methylamino)-, hydrochloride (1:1), (2R)-
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Record name (2R)-2-(methylamino)propanamide hydrochloride
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Foundational & Exploratory

Thermodynamic Stability of N-Methyl-D-Alaninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Characterization Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Compound Definition

N-methyl-D-alaninamide hydrochloride (NMDA-NH2·HCl) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Its thermodynamic stability is a dual function of its solid-state lattice energy and its solution-phase hydrolytic susceptibility.

Unlike its non-methylated analog (D-alaninamide), the introduction of the


-methyl group alters the hydrogen bonding network within the crystal lattice, typically lowering the melting point and increasing hygroscopicity. This guide provides a definitive framework for characterizing its stability profile, synthesizing predictive modeling with rigorous experimental protocols.
Chemical Identity[1][2][3][4][5]
  • IUPAC Name: (2R)-2-(methylamino)propanamide hydrochloride

  • Formula:

    
    
    
  • Molecular Weight: 138.60 g/mol

  • Predicted Melting Point: 155–165°C (Based on Sarcosinamide HCl analog [1])

Physicochemical Profile & Predictive Analysis

Before initiating wet-lab stability studies, we establish a baseline using structural analogs. The


-methylation of the alpha-amine creates specific thermodynamic vulnerabilities compared to the primary amine.
Table 1: Comparative Physicochemical Properties (Analog-Based)
PropertyL-Alaninamide HCl (Reference)Sarcosinamide HCl (Analog)N-Methyl-D-Alaninamide HCl (Predicted)
Melting Point 167–172°C [2]160–162°C [1]155–165°C
Hygroscopicity ModerateHighHigh (Requires desiccation)
Water Solubility Very Soluble (>500 mg/mL)Very SolubleVery Soluble
Ether Solubility InsolubleInsolubleInsoluble
Thermal Event Melt w/ decompMeltMelt followed by rapid decomp

Technical Insight: The


-methyl group introduces steric bulk that disrupts the optimal packing efficiency seen in primary amino acid amides. Consequently, we expect a slightly lower melting enthalpy (

) and a higher susceptibility to moisture-induced phase changes (deliquescence) compared to D-alaninamide HCl.

Solid-State Stability Protocol (Thermal Analysis)

For drug development, distinguishing between melting and decomposition is critical. Amino acid amides often undergo cyclization (diketopiperazine formation) or deamidation near their melting points.

Differential Scanning Calorimetry (DSC) & TGA Workflow

Objective: Determine the thermodynamic melting point (


) and the onset of thermal degradation (

).

Protocol:

  • Sample Prep: Dry 3–5 mg of NMDA-NH2·HCl in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Pan System: Use hermetically sealed aluminum pans with a pinhole.

    • Reasoning: Open pans may allow sublimation or early volatile loss (HCl/NH3), skewing the baseline. Sealed pans suppress volatile loss, allowing observation of the true melt.

  • Ramp Rate: 10°C/min under Nitrogen purge (50 mL/min).

  • TGA Coupling: Run Thermogravimetric Analysis (TGA) simultaneously.

    • Success Criterion: A sharp endotherm in DSC with zero mass loss in TGA indicates a pure melt. Mass loss coincident with the endotherm indicates decomposition (deamidation).

Visualization: Thermal Characterization Logic

ThermalStability Start Sample: N-Methyl-D-Alaninamide HCl TGA TGA Analysis (Mass Loss) Start->TGA DSC DSC Analysis (Heat Flow) Start->DSC Decision1 Mass Loss < 100°C? TGA->Decision1 Decision2 Endotherm w/ Mass Loss? DSC->Decision2 Decision1->Decision2 No (Stable Baseline) Result1 Solvate/Hydrate (Desolvation) Decision1->Result1 Yes Result2 True Melting Point (Thermodynamic Stability) Decision2->Result2 No (Endotherm Only) Result3 Decomposition (Cyclization/Deamidation) Decision2->Result3 Yes (Coincident)

Figure 1: Decision logic for distinguishing phase transitions from degradation events.

Solution Stability & Hydrolysis Kinetics

The amide bond in N-methyl-D-alaninamide is susceptible to hydrolysis, yielding N-methyl-D-alanine and ammonia. This reaction is pH-dependent and catalyzed by both acid (


) and base (

).
Mechanism of Degradation

Unlike simple amides, the adjacent protonated amine (at pH < 8) exerts an electron-withdrawing effect, potentially accelerating hydrolysis via an inductive effect, though the


-methyl group provides minor steric protection.
Experimental Protocol: pH-Rate Profiling

Objective: Establish the shelf-life (


) at physiological and storage conditions.

Reagents:

  • Buffer Systems: 0.1 N HCl (pH 1.2), Phosphate buffer (pH 7.4), Borate buffer (pH 10.0).

  • Internal Standard: L-Phenylalanine (inert under these conditions).

Methodology:

  • Preparation: Dissolve NMDA-NH2·HCl to a concentration of 1 mg/mL in the respective buffers.

  • Incubation: Thermostat samples at 25°C, 40°C, and 60°C (Arrhenius study).

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Immediately neutralize aliquots to pH 7.0 and freeze if not analyzing immediately.

  • Analysis: Reverse-Phase HPLC (C18 Column).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Detection: UV at 210 nm (Amide bond absorption).

Data Processing: Calculate the pseudo-first-order rate constant (


) using:


Where

is the concentration of the amide at time

.
Visualization: Hydrolysis Pathways

Hydrolysis Substrate N-Methyl-D-Alaninamide (Protonated Form) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O / H+ (Acid Cat.) Substrate->Intermediate + OH- (Base Cat.) Product N-Methyl-D-Alanine + NH4+ Intermediate->Product Collapse

Figure 2: Hydrolytic degradation pathways leading to loss of the amide functionality.

Storage & Handling Recommendations

Based on the thermodynamic profile of analogous HCl salts, the following storage protocols are mandatory to maintain chemical integrity >99%:

  • Moisture Control: The compound is hygroscopic . Storage in a desiccator or under inert atmosphere (Argon/Nitrogen) is required. Exposure to ambient humidity will lead to the formation of a "sticky" hydrate, complicating stoichiometry in synthesis.

  • Temperature: Store at +2°C to +8°C . While solid-state stability is high, lower temperatures retard any potential slow hydrolysis from residual moisture.

  • Re-assay Interval: 12 months. Check for the appearance of N-methyl-D-alanine (free acid) via HPLC or TLC.

References

  • BenchChem.[1] (n.d.). 2-(Methylamino)acetamide hydrochloride (Sarcosinamide HCl) Properties. Retrieved from

  • PubChem.[2] (n.d.). L-Alaninamide hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Thermo Scientific Chemicals.[2] (n.d.). D-Alaninamide hydrochloride, 98%.[2][3] Fisher Scientific.[2] Retrieved from

  • CymitQuimica. (n.d.). L-Alaninamide hydrochloride CAS 33208-99-0.[4][3] Retrieved from

Sources

Literature review on (2R)-2-(methylamino)propanamide as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: (2R)-2-(methylamino)propanamide as a High-Fidelity Chiral Building Block Subtitle: Synthesis, Stereochemical Validation, and Applications in Peptidomimetic Drug Discovery

Executive Summary

(2R)-2-(methylamino)propanamide (also known as


-methyl-D-alaninamide) represents a critical scaffold in modern medicinal chemistry. As the amide derivative of the non-proteinogenic amino acid 

-methyl-D-alanine, it combines the proteolytic resistance of D-amino acids with the conformational constraints imposed by

-methylation. This guide provides a rigorous technical review of its synthesis, quality control, and utility as a fragment in Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis.

Molecular Profile & Significance[1][2]

The molecule functions as a "chiral cap" or internal constraint in peptide backbones. Its (2R) stereochemistry (D-configuration) offers a strategic advantage: it is generally unrecognized by endogenous proteases, thereby extending the half-life of bioactive molecules incorporating this motif.

PropertyData
IUPAC Name (2R)-2-(methylamino)propanamide
Common Name H-D-Ala(Me)-NH₂ · HCl (salt form)
Stereochemistry (2R) / D-isomer
Molecular Weight 102.14 g/mol (Free Base) / 138.60 g/mol (HCl Salt)
Key Functionality Primary Amide (H-bond donor/acceptor), Secondary Amine (Nucleophile)
pKa (approx) ~8.0 (Amine), ~15 (Amide)

Strategic Synthesis Protocol (Self-Validating)

Direct methylation of D-alanine often leads to racemization or over-methylation (quaternary ammonium formation). The most robust, self-validating route utilizes commercially available, high-purity Boc-N-methyl-D-alanine as the starting material.

Phase 1: Activation and Amidation

Objective: Convert the carboxylic acid to a primary amide without racemizing the


-carbon.
  • Starting Material: Charge a reactor with Boc-N-methyl-D-alanine (1.0 eq) dissolved in anhydrous DCM (Dichloromethane).

  • Activation: Cool to 0°C. Add NMM (N-methylmorpholine) (1.1 eq) followed by IBCF (Isobutyl chloroformate) (1.1 eq).

    • Mechanistic Insight: IBCF forms a mixed anhydride intermediate. The low temperature (0°C) is critical to prevent the "oxazolone mechanism" which causes loss of chiral purity.

  • Amidation: After 15 minutes, bubble anhydrous Ammonia gas (NH₃) or add a saturated solution of NH₃ in methanol (3.0 eq).

    • Validation Point: Monitor TLC (Thin Layer Chromatography) for the disappearance of the acid. The mixed anhydride is highly reactive; conversion should be complete within 1 hour.

  • Workup: Wash with 5% citric acid (removes NMM), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄.[1]

Phase 2: Deprotection and Salt Formation

Objective: Remove the Boc group to release the active amine while stabilizing the product as a hydrochloride salt.

  • Deprotection: Dissolve the intermediate (Boc-D-Ala(Me)-NH₂) in 4M HCl in Dioxane . Stir at room temperature for 30–60 minutes.

    • Why Dioxane? Unlike TFA/DCM, HCl/Dioxane allows the direct precipitation of the hydrochloride salt, simplifying purification.

  • Isolation: Add cold Diethyl Ether (Et₂O) to the reaction mixture. The product, (2R)-2-(methylamino)propanamide hydrochloride , will precipitate as a white solid.

  • Purification: Filter and wash with cold ether. Recrystallize from Isopropanol/Methanol if optical rotation deviates from standard.

Phase 3: Quality Control (Self-Validation)

Every batch must pass the following checkpoints to ensure scientific integrity:

  • Chiral HPLC: Enantiomeric Excess (ee%) > 99.5% (Column: Chiralpak AD-H).

  • ¹H NMR (D₂O): Confirm the N-methyl singlet (~2.6 ppm) and the

    
    -proton quartet.
    
  • Polarimetry: Specific Rotation

    
     must match literature values for the D-isomer (negative rotation typically observed for D-Ala derivatives in acidic media, though solvent dependent).
    

Synthetic Workflow Visualization

The following diagram illustrates the optimized pathway, highlighting the critical control points to prevent racemization.

SynthesisPathway Start Boc-N-Me-D-Ala-OH (>99% ee) Activation Mixed Anhydride (IBCF / NMM, 0°C) Start->Activation Activate Carboxyl Amidation Amidation (NH3 / MeOH) Activation->Amidation Nucleophilic Attack Intermediate Boc-D-Ala(Me)-NH2 Amidation->Intermediate Form Amide Bond Deprotection Deprotection (4M HCl / Dioxane) Intermediate->Deprotection Cleave Boc Product (2R)-2-(methylamino)propanamide HCl Salt Deprotection->Product Precipitation

Caption: Optimized synthesis of (2R)-2-(methylamino)propanamide HCl preventing racemization via mixed anhydride.

Applications in Drug Discovery

A. Peptidomimetics & Proteolytic Stability

The incorporation of (2R)-2-(methylamino)propanamide into peptide chains serves a dual purpose:

  • N-Methylation: Removes a hydrogen bond donor from the peptide backbone, increasing lipophilicity and membrane permeability (critical for CNS drugs). It also restricts the

    
     and 
    
    
    
    torsion angles, locking the peptide into a bioactive conformation.
  • D-Stereochemistry: Natural proteases recognize L-amino acids. The (2R) configuration acts as a "stop" signal for enzymatic degradation, significantly extending plasma half-life.

B. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening against enzyme targets:

  • Low Molecular Weight (<150 Da): Leaves ample room for "growing" the molecule.

  • High Polarity: The amide and amine groups provide strong anchor points (hydrogen bonding) in the active site of proteases or kinases.

  • 3D Vector: The chiral center directs substituents into specific sub-pockets (e.g., S1 or S1' pockets of proteases) that achiral glycine analogs cannot access.

C. Neurological Therapeutics

Analogs of simple amino acid amides (e.g., Lacosamide) have shown potent anticonvulsant activity. The (2R)-2-(methylamino)propanamide scaffold is investigated for:

  • Sodium Channel Blockers: Modulating voltage-gated sodium channels (Nav1.7) for pain management.

  • Neuroprotection: Small molecule inhibitors of oxidative stress pathways often utilize chiral amine backbones.

Mechanism of Action (Pharmacophore Map)

Understanding how this building block interacts within a protein binding pocket is crucial for rational drug design.

Pharmacophore Methyl N-Methyl Group (Hydrophobic Interaction) TargetPocket Target Protein (Hydrophobic Pocket) Methyl->TargetPocket Van der Waals Amine Secondary Amine (H-Bond Acceptor/Donor) TargetBackbone Protein Backbone (Carbonyl/NH) Amine->TargetBackbone Ionic/H-Bond ChiralCenter (2R) Chiral Center (Stereo-Selector) ChiralCenter->TargetPocket Shape Complementarity Amide Primary Amide (H-Bond Network) Amide->TargetBackbone H-Bond Donor

Caption: Pharmacophore interactions of the (2R)-2-(methylamino)propanamide scaffold in a binding pocket.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18682977, 2-Methyl-2-(methylamino)propanamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis and Protection Strategies. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling of (2R)-2-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-(methylamino)propanamide, also known as N-methyl-D-alaninamide, is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can impart unique conformational properties and enhance metabolic stability. The key reactive site for amide coupling is its secondary amine, which presents distinct challenges compared to primary amines. The steric hindrance from the adjacent chiral center and the methyl group, combined with the inherently lower nucleophilicity of secondary amines, necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to achieve high yields and maintain chiral integrity.[1][2][3]

This guide provides a comprehensive overview of the principles, reagents, and detailed protocols for the successful amide coupling of (2R)-2-(methylamino)propanamide with a generic carboxylic acid (R-COOH). We will delve into the mechanistic rationale behind reagent selection and provide troubleshooting advice for common challenges encountered in these demanding coupling reactions.

Core Principles and Mechanistic Overview

Amide bond formation is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid component.[4][5] The general strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of (2R)-2-(methylamino)propanamide.

The choice of coupling reagent is critical and directly influences the reaction's efficiency, speed, and the degree of side reactions, most notably racemization of the chiral center.[6][7] For sterically hindered secondary amines like the one in our topic compound, aminium/uronium or phosphonium salt-based reagents are often superior to standard carbodiimide methods.[3][8]

Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack R_COOH Carboxylic Acid (R-COOH) Active_Intermediate Reactive Intermediate (e.g., OAt-Active Ester) R_COOH->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Amine (2R)-2-(methylamino)propanamide Active_Intermediate->Amine Amide_Product Amide Product Amine->Amide_Product Coupling

Caption: General mechanism of amide bond formation.

Selection of Coupling Reagents and Conditions

The successful coupling of (2R)-2-(methylamino)propanamide hinges on selecting a reagent that can overcome the steric and electronic challenges it presents. Below is a comparative analysis of suitable reagent classes.

Uronium/Aminium Salts: The Gold Standard for Hindered Amines

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are highly effective for coupling sterically hindered secondary amines.[2][9] HATU is particularly preferred due to the presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which accelerates coupling and minimizes racemization.[8][10][11]

  • Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10][12] This intermediate readily reacts with the secondary amine to form the desired amide.

  • Advantages: High yields, fast reaction times, and low rates of racemization.[10][11]

  • Considerations: Higher cost compared to carbodiimides. The order of addition is crucial to prevent side reactions like guanidinylation of the amine.[13]

Carbodiimides with Additives: A Cost-Effective Alternative

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are widely used but are generally less effective for hindered couplings when used alone.[6][14] Their efficacy is dramatically improved with the addition of nucleophilic additives like HOBt (1-Hydroxybenzotriazole) or, preferably for hindered systems, HOAt .

  • Mechanism: EDC activates the carboxylic acid to form an O-acylisourea intermediate.[6] This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. Additives like HOBt or HOAt intercept the O-acylisourea to form a more stable and reactive ester, which then couples with the amine.[6]

  • Advantages: Lower cost, and the urea byproduct from EDC is water-soluble, simplifying workup.[14][15]

  • Considerations: Slower reaction times compared to HATU and a higher risk of racemization, especially with HOBt.[16] HOAt is recommended to enhance the reaction rate and suppress racemization.[14]

The Role of the Base

A tertiary amine base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.

  • DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that is highly preferred.[14][17] Its steric hindrance prevents it from participating in unwanted side reactions.

  • 2,4,6-Collidine: Another sterically hindered, weak base that is excellent for minimizing racemization.[7][14][18]

  • Triethylamine (TEA): Less sterically hindered and more nucleophilic, which can lead to side reactions. It is generally not recommended for sensitive or difficult couplings.[17]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for coupling a generic carboxylic acid with (2R)-2-(methylamino)propanamide.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest yield and purity, especially when dealing with valuable or complex carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (2R)-2-(methylamino)propanamide (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO₃, brine for workup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the mixture and stir for 5 minutes. This is the pre-activation step.[10]

  • Add a solution of (2R)-2-(methylamino)propanamide (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction: Use TLC or LC-MS to track the consumption of the limiting reagent (typically the carboxylic acid).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[10] This removes excess amine, base, and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[6]

Protocol 2: Cost-Effective Coupling using EDC/HOAt

This protocol is a robust and economical alternative to HATU-mediated coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (2R)-2-(methylamino)propanamide (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOAt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reagents for aqueous workup as in Protocol 1

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), (2R)-2-(methylamino)propanamide (1.2 equiv), and HOAt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[6]

  • Add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow steps 8 and 9 from Protocol 1. The aqueous washes are effective at removing the water-soluble urea byproduct.[15]

Caption: General experimental workflow for amide coupling.

Data Summary and Comparison

ParameterProtocol 1: HATUProtocol 2: EDC/HOAt
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is part of HATU)HOAt
Base DIPEA or 2,4,6-CollidineDIPEA or 2,4,6-Collidine
Typical Equivalents Acid (1), Amine (1.1), HATU (1.1), Base (2.5)Acid (1), Amine (1.2), EDC (1.2), HOAt (1.2), Base (3.0)
Solvent DMFDCM, DMF
Reaction Time 2-12 hours4-24 hours
Relative Cost HighModerate
Efficiency Very HighHigh
Racemization Risk Very LowLow (with HOAt)
Key Advantage Best for difficult/hindered couplingsCost-effective, water-soluble byproduct

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Steric hindrance is too great for the conditions.1. Use fresh, high-purity coupling reagents.2. Ensure adequate base (2.5-3.0 equiv) is used.3. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). Consider elevating the temperature slightly (e.g., to 40 °C), but monitor for racemization.
Racemization Detected 1. Reaction temperature is too high.2. Base is too strong or nucleophilic (e.g., TEA).3. Inappropriate additive (e.g., HOBt instead of HOAt).1. Maintain reaction temperature at 0 °C during reagent addition and allow to warm slowly.2. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[7][18]3. Use HOAt as the additive, as it is superior to HOBt in suppressing racemization.[14]
N-acylurea byproduct (With EDC Protocol) O-acylisourea intermediate rearranged before amine attack.Ensure an additive (HOAt or HOBt) is used in stoichiometric amounts to trap the active intermediate.[6]
Guanidinylation of Amine (With HATU Protocol) Free HATU reacts directly with the amine.Pre-activate the carboxylic acid with HATU and base for a few minutes before adding the amine.[13]

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Kuroda, N., et al. (1995). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Peptide Science, 32(S2), 29-32. [Link]

  • Acmescen. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Acmescen. [Link]

  • Dunn, T. B., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(1), 384-390. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 42, 128045. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Wang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23533-23539. [Link]

  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38-46. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Google Patents. (2014).
  • Zhang, W., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 959-974. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Reddit. [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • Foley, D. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(28), 7575-7579. [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA? Reddit. [Link]

  • Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. [Link]

  • ResearchGate. (2025, October 13). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. ResearchGate. [Link]

  • Kachanov, A. V., et al. (2025). Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile. Russian Journal of Organic Chemistry, 61(5), 630-635. [Link]

  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

Sources

Technical Guide: Catalytic Utility of (2R)-2-(methylamino)propanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of (2R)-2-(methylamino)propanamide hydrochloride (also referred to as H-D-Me-Ala-NH₂·HCl).

This molecule is the critical chiral precursor to the First-Generation MacMillan Imidazolidinone Organocatalysts (Alanine-derived series). While the Phenylalanine-derived variant is more ubiquitous, the (2R)-Alanine variant described here is essential in drug discovery for two reasons:

  • Stereochemical Reversal: Being the (2R) isomer (derived from D-Alanine), it provides access to the opposite enantiomeric series of products compared to the natural (S)-amino acid catalysts.

  • Steric Tuning: The methyl side-chain offers a less sterically crowded active site than the benzyl group, enabling catalysis of sterically demanding substrates that stall with bulkier catalysts.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

  • Compound: (2R)-2-(methylamino)propanamide hydrochloride

  • Role: Chiral Pre-Catalyst / Scaffold

  • Primary Mechanism: Iminium and Enamine Activation (via in situ or pre-formed imidazolidinone).

  • Key Utility: Asymmetric Diels-Alder, Friedel-Crafts Alkylations, and Michael Additions.[1]

This acyclic amide functions as a "pro-catalyst." Under acidic conditions in the presence of a ketone (typically acetone or 2-butanone), it cyclizes to form a chiral imidazolidinone . This cyclic species is the active organocatalyst that lowers the LUMO of


-unsaturated aldehydes (Iminium activation) or raises the HOMO of aldehydes (Enamine activation).

Mechanistic Insight: The Activation Pathway

To use this molecule effectively, one must understand that the amide itself is not the potent catalyst; the imidazolidinone formed from it is.

The Cyclization Equilibrium

The (2R)-2-(methylamino)propanamide reacts with acetone to form (2R,5R)-2,2,3,5-tetramethylimidazolidin-4-one . This ring is rigid, ensuring high stereocontrol. The methyl group on the nitrogen (from the starting material) prevents non-productive hydrogen bonding and ensures the formation of the E-iminium ion, shielding one face of the substrate.

Visualization: From Precursor to Active Cycle

The following diagram illustrates the conversion of the precursor into the active catalyst and its engagement in an Iminium Catalytic Cycle.

MacMillan_Activation Precursor (2R)-2-(methylamino) propanamide HCl (Pre-Catalyst) ActiveCat Active Imidazolidinone Species Precursor->ActiveCat Cyclization (-H2O) Ketone Acetone (Solvent/Reagent) Ketone->ActiveCat Iminium Activated Iminium Intermediate ActiveCat->Iminium + Substrate (-H2O) Substrate α,β-Unsaturated Aldehyde Substrate->Iminium Product Chiral Cycloadduct (Enantioenriched) Iminium->Product + Diene (Diels-Alder) Product->ActiveCat Hydrolysis (Catalyst Turnover)

Caption: Transformation of the acyclic amide precursor into the active imidazolidinone catalyst and its role in the Iminium activation cycle.

Application Protocols

Protocol A: In Situ Catalyst Generation for Asymmetric Diels-Alder

Best for: Rapid screening of substrates without isolating the hygroscopic imidazolidinone salt.

Rationale: The imidazolidinone ring is sensitive to hydrolysis. Generating it in situ ensures maximum active catalyst concentration.

Materials:

  • (2R)-2-(methylamino)propanamide HCl (20 mol%)

  • Cinnamaldehyde (Substrate)

  • Cyclopentadiene (Diene)

  • Solvent: Methanol/Water (95:5) or Acetonitrile/Water.

  • Critical Reagent: Acetone (Excess, acts as co-catalyst source).

Step-by-Step Methodology:

  • Catalyst Formation: In a reaction vial, dissolve (2R)-2-(methylamino)propanamide HCl (0.2 equiv) in the solvent system.

  • Cyclization: Add Acetone (4.0 equiv). Stir at room temperature for 15 minutes. Note: This step forms the imidazolidinone ring in equilibrium.

  • Substrate Addition: Add Cinnamaldehyde (1.0 equiv). Stir for 5 minutes to allow iminium ion formation (yellow/orange color shift often observed).

  • Reaction: Add Cyclopentadiene (3.0 equiv).

  • Monitoring: Monitor via TLC or HPLC. The reaction typically proceeds via endo-selective cycloaddition.

  • Work-up: Quench with water. The catalyst hydrolyzes back to the linear amide (the starting material) and acetone. Extract product with ether.

Validation Check:

  • If conversion is low, increase the amount of Acetone. The formation of the catalyst is equilibrium-driven; excess ketone pushes the equilibrium toward the active ring.

Protocol B: Synthesis of Isolated (2R)-MacMillan Catalyst (First Gen)

Best for: Large-scale reactions where precise catalyst loading is required.

Rationale: Isolating the catalyst as the tetrafluoroborate (BF4) or triflate (OTf) salt improves solubility in organic solvents (DCM, Chloroform) compared to the HCl salt.

Step-by-Step Methodology:

  • Neutralization: Suspend (2R)-2-(methylamino)propanamide HCl (10 mmol) in DCM. Add saturated NaHCO₃ to neutralize the HCl. Extract the free amine into DCM, dry over Na₂SO₄, and concentrate carefully (amine is volatile).

  • Condensation: Redissolve the free amine in Methanol (20 mL). Add Acetone (5 equiv).

  • Acidification: Add HBF₄·OEt₂ (1.0 equiv) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 12–24 hours. The ring closure occurs here.

  • Crystallization: Concentrate the solvent. Recrystallize the residue from Isopropanol/Ether.

  • Product: You obtain (2R,5R)-2,2,3,5-tetramethylimidazolidin-4-one tetrafluoroborate .

Data Specification for Isolated Catalyst:

PropertySpecification
Appearance White to off-white crystalline solid
Stability Hygroscopic; Store in desiccator at -20°C
Solubility Soluble in MeOH, DCM, MeCN; Insoluble in Ether
Active Species Imidazolidinone cation

Comparative Analysis: Why Use the (2R)-Alanine Variant?

Researchers often default to the Phenylalanine-derived catalyst. However, the (2R)-Alanine variant (derived from the topic molecule) is superior in specific contexts.

Feature(S)-Phenylalanine Catalyst (Standard)(2R)-Alanine Catalyst (Topic Molecule)
Source L-PhenylalanineD-Alanine (via (2R)-amide)
Stereochemistry Produces (S,S) or (R) products (reaction dependent)Produces Opposite Enantiomers
Steric Bulk High (Benzyl group)Low (Methyl group)
Substrate Scope Standard enalsSterically hindered enals
Cost ModerateModerate to High

Key Insight: If your Diels-Alder reaction with the standard MacMillan catalyst yields 90% ee but <10% yield due to steric clash between the catalyst's benzyl group and a bulky substrate substituent, switching to the Alanine-derived catalyst (this topic) often restores reactivity while maintaining acceptable enantioselectivity.

Troubleshooting & Optimization

Problem: Low Enantioselectivity
  • Cause: Hydrolysis of the imidazolidinone ring back to the acyclic amide (which is a poor catalyst).

  • Solution: Ensure the reaction system is anhydrous if using the isolated catalyst. If using in situ generation, increase the ratio of Acetone to force the equilibrium toward the cyclic form.

Problem: Slow Reaction Rate
  • Cause: Incomplete iminium formation.

  • Solution: Add a Brønsted acid co-catalyst (e.g., TFA or pTSA) if using the neutral amide. However, since the starting material is the Hydrochloride salt, the acidity is usually sufficient. Ensure the HCl is not neutralized by basic substrates.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244.

    • Foundational paper establishing the imidazolidinone catalyst class derived
  • Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation. Aldrichimica Acta, 39(3), 79-87.

    • Comprehensive review detailing the mechanism and synthesis of first- and second-generation c
  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173.

    • Discusses the structural modifications of the c

Sources

Scale-up synthesis methods for (2R)-2-(methylamino)propanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scalable process chemistry for synthesizing (2R)-2-(methylamino)propanamide hydrochloride , a critical chiral intermediate often utilized in the synthesis of peptidomimetics and neurological therapeutics (structurally related to precursors for Lacosamide and other amino-acid derivatives).

While various routes exist, this protocol focuses on the Mixed Anhydride Method starting from


-Boc-

-methyl-D-alanine
. This pathway is selected for its superior enantiomeric retention (>99.5% ee), operational safety, and avoidance of expensive coupling agents (e.g., HATU/EDC) in favor of scalable reagents (Isobutyl chloroformate/Ammonia).

Target Molecule & Retrosynthetic Analysis

Chemical Name: (2R)-2-(methylamino)propanamide hydrochloride Stereochemistry: (R)-configuration (derived from D-Alanine) CAS (Free Base, S-enantiomer ref): 344609-44-5 (Note: Target is the R-enantiomer)

Retrosynthetic Logic: The primary challenge in scaling alpha-amino amides is preventing racemization at the chiral center. Direct methylation of (2R)-2-aminopropanamide is prone to over-methylation. Therefore, the methyl group is best introduced early (on the protected amino acid) or purchased as the


-methylated starting material.

Selected Route:

  • Activation:

    
    -Boc-
    
    
    
    -methyl-D-alanine
    
    
    Mixed Anhydride (via Isobutyl chloroformate).
  • Amidation: Mixed Anhydride +

    
    
    
    
    
    
    
    -Boc-
    
    
    -methyl-D-alaninamide.
  • Deprotection: Acidolytic cleavage of Boc

    
     Target HCl Salt.
    

SynthesisRoute SM N-Boc-N-methyl-D-alanine (Starting Material) MA Mixed Anhydride (Intermediate) SM->MA iBuOCOCl, NMM THF, -10°C Amide N-Boc-N-methyl-D-alaninamide MA->Amide NH3 (g) 0°C Product (2R)-2-(methylamino)propanamide HCl (Final Product) Amide->Product HCl/IPA 40°C -> RT

Figure 1: Synthetic pathway utilizing the Mixed Anhydride strategy to ensure optical purity.

Scale-Up Protocol: Step-by-Step

Stage 1: Amidation of -Boc- -methyl-D-alanine

Principle: The carboxylic acid is activated as a mixed carbonic-carboxylic anhydride using isobutyl chloroformate (IBCF). This species reacts rapidly with ammonia to form the amide.

Reagents & Stoichiometry:

ReagentEquiv.[1][2][3][4]RoleCritical Parameter

-Boc-

-methyl-D-alanine
1.0SubstratePurity >98%
Tetrahydrofuran (THF)10 VolSolventWater <0.05% (KF)

-Methylmorpholine (NMM)
1.1BaseRate of addition
Isobutyl Chloroformate (IBCF)1.1ActivatorTemp < -5°C
Ammonia (

) Gas
3.0NucleophileFlow rate

Protocol:

  • Setup: Charge a jacketed glass reactor with

    
    -Boc-
    
    
    
    -methyl-D-alanine and anhydrous THF. Cool the solution to -15°C .
  • Base Addition: Add

    
    -Methylmorpholine (NMM) over 15 minutes. Note: NMM is preferred over TEA to reduce racemization risks.
    
  • Activation: Add Isobutyl chloroformate (IBCF) dropwise, maintaining internal temperature below -10°C .

    • Mechanism Check: This forms the mixed anhydride. Stir for 30 minutes at -10°C to ensure complete activation.

  • Ammonolysis: Introduce anhydrous Ammonia gas into the headspace (or subsurface via sparger) while maintaining temperature below 0°C .

    • Endpoint: Monitor by HPLC for disappearance of the mixed anhydride (quench aliquot with benzylamine to check for benzylamide vs. target amide).

  • Work-up:

    • Quench with water (5 Vol).

    • Distill off THF under reduced pressure.

    • Extract aqueous residue with Ethyl Acetate (DCM can be used, but EtOAc is greener).

    • Wash organic layer with 5% Citric Acid (removes NMM), 5%

      
      , and Brine.
      
    • Dry (

      
      ) and concentrate to a solid.
      
    • Yield Target: 85-92%.

Stage 2: Deprotection and Salt Formation

Principle: Acidolytic cleavage of the tert-butyl carbamate (Boc) group using anhydrous HCl. Isopropyl alcohol (IPA) is chosen to facilitate direct crystallization of the product.

Reagents & Stoichiometry:

ReagentEquiv.[1][2][3][4]RoleCritical Parameter
Stage 1 Intermediate1.0SubstrateDryness (LOD <1%)
Isopropyl Alcohol (IPA)5 VolSolvent-
5-6N HCl in IPA2.5AcidExotherm control
Ethyl Acetate10 VolAnti-solventAddition rate

Protocol:

  • Dissolution: Dissolve the

    
    -Boc-amide from Stage 1 in Isopropyl Alcohol (IPA) at 20°C.
    
  • Deprotection: Add 5-6N HCl in IPA slowly.

    • Caution:

      
       and Isobutylene gas evolution. Ensure adequate venting.
      
    • Exotherm: Maintain temperature < 35°C to prevent acid-catalyzed hydrolysis of the amide bond.

  • Reaction: Stir at 25-30°C for 3-4 hours. Monitor by HPLC/TLC (ninhydrin stain).

  • Crystallization:

    • Once deprotection is complete, the product may spontaneously crystallize.

    • If not, slowly add Ethyl Acetate (10 Vol) as an anti-solvent to induce precipitation.

    • Cool to 0-5°C and age for 2 hours.

  • Isolation: Filter the white solid under nitrogen. Wash with cold EtOAc.

  • Drying: Vacuum dry at 40°C.

    • Yield Target: 90-95%.

    • Overall Process Yield: ~80%.[3][4][5][6][7]

Process Safety & Critical Control Parameters (CPP)

The following diagram illustrates the critical decision nodes and safety checks required during the scale-up process.

SafetyWorkflow Start Start Process Activation Activation (IBCF) Start->Activation CheckTemp Is Temp < -10°C? Activation->CheckTemp CheckTemp->Activation No (Cool Down) Ammonolysis Ammonia Addition CheckTemp->Ammonolysis Yes GasMgmt Vent Scrubber Active? Ammonolysis->GasMgmt Deprotect HCl Deprotection GasMgmt->Deprotect Yes Exotherm Monitor CO2 Evolution Deprotect->Exotherm

Figure 2: Process safety workflow highlighting critical temperature and gas evolution control points.

Critical Parameters:

  • Activation Temperature: Must remain <-5°C. Higher temperatures favor the formation of the symmetrical anhydride and urethane impurities.

  • Water Content: The Mixed Anhydride reaction is moisture-sensitive. THF must be anhydrous.[1][3] Water leads to hydrolysis of the anhydride back to the starting acid.

  • Amide Hydrolysis: During Stage 2 (HCl), prolonged exposure to aqueous acid or high temperatures (>40°C) can hydrolyze the amide group (

    
    ). Using anhydrous HCl/IPA minimizes this risk.
    

Analytical Controls & Specifications

To ensure the product meets pharmaceutical grade standards (E-E-A-T compliance), the following analytical suite is required.

TestMethodSpecificationRationale
Appearance VisualWhite to off-white solidColor indicates oxidation/impurities.
Assay HPLC (C18, Phosphate buffer)> 98.0% w/wQuantitative purity.
Chiral Purity Chiral HPLC (Crownpak or Chiralpak)> 99.5% ee(2R) vs (2S) discrimination. Critical for bioactivity.
Residual Solvents GC-HS< 5000 ppm (IPA/EtOAc)ICH Q3C compliance.
Water Content Karl Fischer< 1.0%Hygroscopic salt control.
Counter-ion Ion Chromatography1.0 ± 0.1 eq ChlorideConfirms HCl salt stoichiometry.

Chiral HPLC Method Note: Separation of the (2R) and (2S) enantiomers of alpha-amino amides is efficiently achieved using a Crownpak CR(+) column (Daicel) with aqueous perchloric acid (pH 1.5) as the mobile phase, operating at low temperatures (10-15°C) to maximize resolution.

References

  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Synthesis of N-Methyl amino acids. (Foundational methodology for N-methylation and amidation).[5]

  • GuideChem. L-Alaninamide Hydrochloride Properties and Synthesis. (General properties of the enantiomeric series).

  • National Institutes of Health (PMC). Fermentative and Chemical Routes to N-methyl-L-alanine. (Discussion of N-methyl precursors).

  • ChemScene. (2S)-2-(Methylamino)propanamide hydrochloride Product Data. (Reference for the S-enantiomer physical data).

  • Der Pharma Chemica. Improved Synthesis of Lacosamide Intermediates. (Relevant amide formation chemistry for chiral amino acid derivatives).

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always consult Safety Data Sheets (SDS) for all reagents before use.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for (2R)-2-(methylamino)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (2R)-2-(methylamino)propanamide hydrochloride, a polar dipeptide derivative. We will explore the nuances of method development, comparing the performance of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC) to provide a comprehensive framework for selecting the optimal analytical strategy.

The Analytical Challenge: Polarity and Chirality

(2R)-2-(methylamino)propanamide hydrochloride, a small and highly polar molecule, presents a significant challenge for traditional reversed-phase HPLC. Its hydrophilic nature leads to poor retention on non-polar stationary phases like C18, often resulting in elution near or at the column's void volume. Furthermore, the presence of a chiral center necessitates methods capable of separating the desired (2R) enantiomer from its (2S) counterpart, a critical consideration for pharmaceutical quality control. This guide will dissect various chromatographic approaches to address these challenges effectively.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a critical decision in the analytical workflow. Here, we compare three primary techniques for the analysis of polar compounds like (2R)-2-(methylamino)propanamide hydrochloride.

Reversed-Phase Liquid Chromatography (RP-HPLC)

RP-HPLC is a workhorse in pharmaceutical analysis, but its application to highly polar compounds requires careful consideration and often modification.

Principle: Separation is based on the partitioning of analytes between a polar mobile phase and a non-polar stationary phase. Hydrophobic compounds are retained longer. For polar analytes, achieving adequate retention is the primary hurdle.

Experimental Approach: To enhance retention of polar compounds, several strategies can be employed:

  • High Aqueous Mobile Phases: Using mobile phases with a high percentage of water can increase interaction with the polar analyte. However, this can lead to "phase collapse" on traditional C18 columns, where the stationary phase loses its solvation, resulting in poor and irreproducible retention.

  • Polar-Embedded or Polar-Endcapped Columns: These columns incorporate polar functional groups within the alkyl chains or at the silica surface, which helps to maintain a hydrated stationary phase and improves retention for polar analytes.

  • Ion-Pairing Agents: The addition of an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the RP column.[1]

Performance Insights: While RP-HPLC is versatile, for highly polar molecules like (2R)-2-(methylamino)propanamide hydrochloride, it may not be the most robust or efficient method without significant modifications. The use of ion-pairing agents can be effective but may lead to long column equilibration times, baseline noise, and incompatibility with mass spectrometry (MS) detectors.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful alternative for the separation of polar and hydrophilic compounds.[2][3][4]

Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amino, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-enriched layer is formed on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this aqueous layer and the bulk organic mobile phase.

Experimental Approach: A typical HILIC method for a dipeptide derivative would involve:

  • Stationary Phase: An amino-bonded or amide-bonded silica column is often a good starting point.

  • Mobile Phase: A gradient starting with a high percentage of acetonitrile (e.g., 80-90%) and a low percentage of an aqueous buffer (e.g., ammonium formate or acetate, which are MS-compatible). The gradient would then decrease the acetonitrile concentration to elute the analyte.

Performance Insights: HILIC generally provides excellent retention and peak shape for polar compounds that are poorly retained in RP-HPLC.[2][5] A study on the closely related dipeptide L-Alanyl-L-glutamine demonstrated the successful use of an amino-bonded silica gel column with a mobile phase of acetonitrile and phosphate buffer.[6] This approach is often MS-friendly due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[2]

Ion-Pair Chromatography (IPC)

IPC is a variation of RP-HPLC that is specifically designed to handle ionic and ionizable compounds.

Principle: An ion-pairing reagent, an ionic compound with a hydrophobic tail, is added to the mobile phase. This reagent forms an ion pair with the oppositely charged analyte, rendering it more hydrophobic and thus increasing its retention on a non-polar stationary phase.[1]

Experimental Approach: For a positively charged analyte like (2R)-2-(methylamino)propanamide hydrochloride, an anionic ion-pairing reagent such as an alkyl sulfonate would be used.

  • Stationary Phase: A standard C18 or C8 column.

  • Mobile Phase: An aqueous/organic mobile phase containing the ion-pairing reagent at a specific concentration and pH to ensure ionization of both the analyte and the reagent.

Performance Insights: IPC can provide good retention and selectivity for ionic compounds. However, it has several drawbacks, including long column equilibration times, the potential for baseline instability, and the suppression of ionization in MS detectors. Furthermore, the ion-pairing reagent can permanently modify the stationary phase, often requiring a dedicated column for IPC methods.

Experimental Data Comparison

To provide a tangible comparison, the following table summarizes typical performance characteristics for the analysis of L-Alanyl-L-glutamine, a structural analogue of (2R)-2-(methylamino)propanamide hydrochloride, using different HPLC modes. This data is synthesized from published literature and represents expected outcomes.[6][7]

ParameterReversed-Phase (with Ion-Pair)HILICChiral Separation
Stationary Phase C18Amino-bonded SilicaChiral Stationary Phase (e.g., Chiralpak QN-AX)
Mobile Phase Acetonitrile/Water with Alkyl SulfonateAcetonitrile/Ammonium Formate BufferAcetonitrile/Methanol/Ammonium Acetate
Retention Time ModerateGoodGood
Resolution Good (from other impurities)Excellent (from polar impurities)Baseline separation of enantiomers
Peak Symmetry Fair to GoodExcellentGood
MS Compatibility PoorExcellentGood
Robustness ModerateHighHigh

Recommended Method and Protocol

Based on the comparative analysis, a HILIC-based method is recommended for the routine analysis and quantification of (2R)-2-(methylamino)propanamide hydrochloride due to its superior retention, peak shape, and MS compatibility for polar compounds. For enantiomeric purity, a dedicated chiral method is necessary.

Recommended HILIC Method Protocol
  • Instrumentation:

    • HPLC or UPLC system with a UV or Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    • Column: Amino-bonded silica column (e.g., 150 mm x 4.6 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 90% B

      • 2-10 min: 90% to 60% B

      • 10-12 min: 60% B

      • 12-13 min: 60% to 90% B

      • 13-18 min: 90% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm or MS in positive ion mode.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the sample in a mixture of Acetonitrile/Water (90:10 v/v) to a final concentration of approximately 0.5 mg/mL.

Chiral Separation Method Protocol
  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase, such as a polysaccharide-based or macrocyclic glycopeptide-based column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape. The optimal mobile phase will depend on the specific chiral column used.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation and System Suitability

Any chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be performed before each analysis to ensure the chromatographic system is performing adequately. Typical system suitability parameters include retention time, peak area, tailing factor, and resolution.

Visualizing the Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Analyte Analyte Characterization ((2R)-2-(methylamino)propanamide HCl) - Polar - Chiral RP Reversed-Phase (RP-HPLC) Analyte->RP Poor retention expected HILIC Hydrophilic Interaction (HILIC) Analyte->HILIC Good retention expected IPC Ion-Pair (IPC) Analyte->IPC Enhanced retention Chiral Chiral Separation Analyte->Chiral Enantiomer separation required HILIC_Opt HILIC Optimization - Column Chemistry - Mobile Phase pH - Gradient Profile HILIC->HILIC_Opt Chiral_Opt Chiral Method Optimization - Chiral Stationary Phase - Mobile Phase Composition Chiral->Chiral_Opt Validation Specificity Linearity Accuracy Precision LOD/LOQ Robustness HILIC_Opt->Validation Chiral_Opt->Validation Conclusion Final Validated Method(s) Validation->Conclusion

Caption: Workflow for HPLC method development and validation.

Conclusion

The development of a robust and reliable HPLC method for (2R)-2-(methylamino)propanamide hydrochloride requires a thorough understanding of its physicochemical properties. While traditional reversed-phase methods may struggle with the high polarity of this dipeptide derivative, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative, providing excellent retention, peak shape, and compatibility with mass spectrometry. For the critical assessment of enantiomeric purity, a dedicated chiral HPLC method is indispensable. By following a systematic approach to method development and adhering to rigorous validation protocols as outlined by ICH guidelines, researchers can ensure the generation of accurate and reproducible data essential for drug development and quality control.

References

  • Schiesel, S., Lämmerhofer, M., Leitner, A., & Lindner, W. (2012). Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. Journal of Chromatography A, 1259, 111-120. [Link]

  • Wadia, D. N., & Desai, H. T. (2012). ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF L- ALANYL-L-GLUTAMINE IN PHARMACEUTICAL DOSAGE FORM (INFUSIONS). International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 179-183.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Panin, A. N. (2015). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 7(4), 113–118. [Link]

  • Mack, A. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Hawach Scientific. (2022). What is the difference between HILIC columns VS normal/reverse columns. [Link]

  • Dolan, J. W. (2026). HILIC and Its Applications for Biotechnology, Part II. LCGC International. [Link]

  • MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • Taylor & Francis Online. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. [Link]

  • LCGC International. (2018). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

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A Comparative Guide to the Thermal Stability of (2R)-2-(methylamino)propanamide hydrochloride: A Methodical Approach Using DSC/TGA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Thermal Analysis in Pharmaceutical Development

In the rigorous landscape of drug development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, thermal stability is a critical attribute that influences formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this endeavor, offering a detailed view into the thermal behavior of pharmaceutical compounds.[1][2] This guide provides a comprehensive framework for the thermal analysis of (2R)-2-(methylamino)propanamide hydrochloride, a small molecule amine hydrochloride.

While specific experimental data for this compound is not extensively published, this guide will establish a robust, scientifically-grounded protocol for its characterization. We will explore the expected thermal events based on the well-documented behavior of similar amino acid hydrochlorides and compare its projected stability profile with that of L-Alanyl-L-Glutamine, a well-characterized dipeptide amide used in parenteral nutrition.[3][4]

Understanding the Subject: (2R)-2-(methylamino)propanamide hydrochloride

(2R)-2-(methylamino)propanamide hydrochloride is a chiral small molecule containing a secondary amine, an amide, and a hydrochloride salt. Its structure suggests potential thermal events such as melting, decomposition, and the release of volatile products like hydrogen chloride, ammonia, and water. The hydrochloride salt form generally increases the stability and solubility of the parent amine.

The Analytical Toolbox: DSC and TGA

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.[1] Thermogravimetric Analysis (TGA), conversely, measures the change in mass of a sample as a function of temperature or time, providing critical information about thermal stability, decomposition, and the presence of volatiles.[6] The simultaneous application of these techniques (simultaneous TGA-DSC) offers a powerful, synergistic analysis.[7]

Experimental Design: A Protocol for Characterization

The following protocols are designed to provide a comprehensive thermal profile of (2R)-2-(methylamino)propanamide hydrochloride.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to screen for any other solid-state phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of (2R)-2-(methylamino)propanamide hydrochloride into a standard aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge at 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic events. The melting point is typically determined as the onset or peak of the melting endotherm.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and to quantify mass loss associated with thermal events.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of (2R)-2-(methylamino)propanamide hydrochloride into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge at 50 mL/min.

  • Data Analysis: Analyze the resulting mass versus temperature curve (and its first derivative, the DTG curve) to identify the onset of decomposition and the number of decomposition steps.

Visualizing the Workflow

experimental_workflow cluster_dsc DSC Protocol cluster_tga TGA Protocol dsc_prep Sample Prep (2-5 mg) dsc_setup Instrument Setup dsc_prep->dsc_setup dsc_run Run DSC (25-300°C @ 10°C/min) dsc_setup->dsc_run dsc_analysis Analyze Heat Flow dsc_run->dsc_analysis data_interpretation Data Interpretation & Comparison dsc_analysis->data_interpretation tga_prep Sample Prep (5-10 mg) tga_setup Instrument Setup tga_prep->tga_setup tga_run Run TGA (25-400°C @ 10°C/min) tga_setup->tga_run tga_analysis Analyze Mass Loss tga_run->tga_analysis tga_analysis->data_interpretation api (2R)-2-(methylamino)propanamide HCl api->dsc_prep api->tga_prep data_interpretation cluster_input Experimental Data cluster_analysis Primary Analysis cluster_interpretation Interpretation cluster_comparison Comparative Assessment dsc_curve DSC Curve (Heat Flow vs. Temp) find_peaks Identify Endotherms/ Exotherms dsc_curve->find_peaks tga_curve TGA Curve (Mass % vs. Temp) find_mass_loss Identify Mass Loss Steps (DTG) tga_curve->find_mass_loss melting Melting Point (Tₘ) find_peaks->melting decomposition Decomposition (Tₔ) find_peaks->decomposition purity Purity Assessment find_peaks->purity find_mass_loss->decomposition stability Thermal Stability Profile melting->stability decomposition->stability compare_tm Compare Tₘ / Tₔ with L-Alanyl-L-Glutamine stability->compare_tm assess_risk Assess Processing & Storage Risks compare_tm->assess_risk

Caption: Logical flow for interpreting thermal analysis data.

Conclusion: A Pathway to Understanding

This guide outlines a systematic and scientifically rigorous approach to characterizing the thermal properties of (2R)-2-(methylamino)propanamide hydrochloride using DSC and TGA. While direct experimental data is not yet widely available for this compound, the principles of thermal analysis and comparative data from structurally related molecules provide a solid foundation for predicting its behavior.

By following the detailed protocols and interpretation framework presented, researchers and drug development professionals can effectively elucidate the thermal stability profile of this and other novel APIs. This critical information will guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of future pharmaceutical products. The comparison with a well-established compound like L-Alanyl-L-Glutamine further enriches the analysis, providing valuable context for decision-making in the complex process of drug development.

References

  • ChemBK. 2-(Methylamino)propanamide hydrochloride. [Link]

  • ACS Publications. Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition. [Link]

  • Weiss, I. M., Muth, C., Drumm, R., & Krupke, R. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]

  • Kubicar, L., & Vretenár, V. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Applied Sciences, 13(11), 6483. [Link]

  • ResearchGate. (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]

  • TIB - Leibniz Information Centre for Science and Technology. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]

  • CeramXpert. Thermal Analysis in Drug Development: DSC and TGA. [Link]

  • bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. [Link]

  • Nanalysis. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]

  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • PubChem. (2S)-2-(methylamino)propanamide. [Link]

  • PubChem. 2-Methyl-2-(methylamino)propanamide. [Link]

  • Quora. Do amino acids break down under heating? [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • ResearchGate. Process Research and Development of l Alanyl l -glutamine, a Component of Parenteral Nutrition. [Link]

  • USP-NF. 〈891〉 Thermal Analysis. [Link]

  • Chemical Safety. (2R)-2-(methylamino)propanamide hydrochloride chemical label. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.